molecular formula C13H15N5O6 B12402650 7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine

7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine

Cat. No.: B12402650
M. Wt: 337.29 g/mol
InChI Key: IVYBTWFLNFTLFY-DWVWSIQXSA-N
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Description

7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various fields, including medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multi-step organic synthesis. The starting materials are usually commercially available nucleosides, which undergo a series of chemical reactions such as alkylation, oxidation, and cyclization to form the desired compound. Common reagents used in these reactions include propargyl bromide, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Purification techniques such as crystallization, chromatography, and recrystallization are essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its reactivity and stability.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs.

Scientific Research Applications

7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: Employed in the study of nucleic acid interactions, enzyme mechanisms, and cellular processes.

    Medicine: Investigated for its potential antiviral, anticancer, and antimicrobial properties. Nucleoside analogs are often used in the development of therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, diagnostic tools, and as a research reagent in various industrial applications.

Mechanism of Action

The mechanism of action of 7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA and RNA synthesis, leading to disrupted replication and transcription. The compound’s unique structure allows it to interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: Another nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential. Its propargyl group and oxo functionality can lead to unique interactions with biological targets, differentiating it from other nucleoside analogs.

Properties

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione

InChI

InChI=1S/C13H15N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h1,5,7-8,11,19-21H,3-4H2,(H3,14,15,16,22)/t5-,7?,8+,11-/m1/s1

InChI Key

IVYBTWFLNFTLFY-DWVWSIQXSA-N

Isomeric SMILES

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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